Isopedicin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

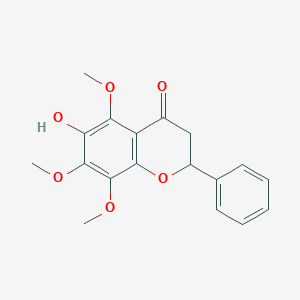

6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVYPJWNGKLMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopedicin from Fissistigma oldhamii: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fissistigma oldhamii (Hemsl.) Merr. is a climbing shrub belonging to the Annonaceae family, with a history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis, inflammatory diseases, and pain.[1][2] Phytochemical investigations into this plant have led to the discovery of a diverse array of bioactive compounds, including alkaloids, flavonoids, and terpenoids.[1][2][3] Among these, the flavanone derivative Isopedicin has been identified as a particularly potent anti-inflammatory agent, drawing significant interest from the scientific community.[1][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound from the stems of Fissistigma oldhamii.

Discovery and Bioactivity of this compound

This compound was identified as a key bioactive flavonoid from the stems of Fissistigma oldhamii.[1][4] Its discovery was pivotal in understanding the molecular basis for the plant's traditional anti-inflammatory applications. Subsequent research elucidated its mechanism of action, demonstrating that this compound is a potent inhibitor of superoxide anion (O₂⁻) production in activated human neutrophils.[1][4]

Unlike direct antioxidants, this compound's activity stems from its ability to modulate intracellular signaling pathways. It functions as a specific inhibitor of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][4] This cascade ultimately suppresses the inflammatory response in neutrophils.

Quantitative Bioactivity Data

The anti-inflammatory potency of this compound has been quantified through in vitro assays. The following table summarizes the key bioactivity data.

| Assay | Target | Cell Type | IC₅₀ Value | Reference |

| Superoxide Anion Production | NADPH oxidase pathway | fMLP-activated human neutrophils | 0.34 ± 0.03 µM |

Isolation of this compound: Experimental Protocol

While a single definitive report detailing the preparative isolation and yield of this compound was not identified in the reviewed literature, a comprehensive protocol can be constructed based on established phytochemical methods for isolating flavonoids from Fissistigma oldhamii. The following represents a detailed, multi-step procedure.

Plant Material Collection and Preparation

-

Collection: The stems of Fissistigma oldhamii are collected.

-

Authentication: The plant material is botanically authenticated by a qualified taxonomist.

-

Processing: The stems are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent: 95% Ethanol is used as the extraction solvent.

-

Procedure:

-

The powdered stem material is macerated with 95% ethanol at room temperature for 72 hours, with occasional shaking.

-

The process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

The ethanol extracts are combined and filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

-

Fractionation

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of methanol and then suspended in distilled water.

-

The aqueous suspension is transferred to a separatory funnel and first partitioned with n-hexane to remove non-polar constituents like fats and waxes. The n-hexane layer is separated.

-

The remaining aqueous layer is then partitioned with ethyl acetate. This step is repeated multiple times to ensure complete extraction of medium-polarity compounds, including flavonoids like this compound. The ethyl acetate fractions are combined.

-

The ethyl acetate fraction, which is expected to be enriched with this compound, is concentrated under reduced pressure to yield a dried ethyl acetate fraction.

-

Chromatographic Purification

-

Column Chromatography (CC): The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Procedure: Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using a preparative HPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector, monitoring at a wavelength suitable for flavonoids (e.g., 280 nm).

-

Procedure: The fraction containing this compound is injected into the HPLC system, and the peak corresponding to the pure compound is collected. The solvent is then evaporated to yield pure this compound.

-

Structure Elucidation

The definitive structure of the isolated this compound is confirmed through a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C-NMR: Shows the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons, confirming the flavanone scaffold and the positions of substituents.

-

Quantitative Data Summary

The following table summarizes the available quantitative data regarding this compound from Fissistigma oldhamii. While preparative yields are not published, semi-quantitative analysis provides insight into its distribution.

| Parameter | Description | Value / Observation | Reference |

| Bioactivity (IC₅₀) | Inhibition of superoxide anion production in fMLP-activated human neutrophils. | 0.34 ± 0.03 µM | |

| Semi-Quantitative Analysis | Relative content in different plant parts determined by UPLC-Q-Exactive Orbitrap MS. | This compound was detected in the roots and stems. It was absent in the leaves. | [3] |

Visualizations

Experimental Workflow

Caption: Workflow for the Isolation and Identification of this compound.

Signaling Pathway of this compound

Caption: this compound's Anti-inflammatory Mechanism of Action.

References

- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Isopedicin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopedicin (6-hydroxy-5,7,8-trimethoxyflavanone) is a bioactive flavonoid found in plants such as Fissistigma oldhamii. Its unique substitution pattern, featuring both a hydroxyl and multiple methoxy groups on the A-ring, points to a specialized biosynthetic route branching from the general flavonoid pathway. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established knowledge of flavonoid biosynthesis and the enzymatic logic of hydroxylation and O-methylation reactions. This document provides a comprehensive overview of the proposed enzymatic steps, quantitative data from analogous enzyme systems, detailed experimental protocols for the characterization of key enzymes, and visualizations of the metabolic and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursors for the flavonoid skeleton. The pathway can be conceptually divided into two main stages: the formation of the flavanone core and the subsequent modification of the A-ring.

Stage 1: Formation of the Naringenin Core

The initial steps are well-established in plant biochemistry. The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate 4-Hydroxylase (C4H)

-

4-Coumarate:CoA Ligase (4CL)

The resulting p-coumaroyl-CoA serves as the starter molecule for the synthesis of the flavonoid backbone. Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone then undergoes stereospecific cyclization, facilitated by Chalcone Isomerase (CHI) , to yield the flavanone naringenin.

Stage 2: A-Ring Modification to Yield this compound

The specific sequence of hydroxylation and methylation events that transform naringenin into this compound has not been empirically determined for this compound itself. However, based on the biosynthesis of other polymethoxylated flavonoids, a plausible sequence of reactions is proposed. This sequence involves a series of hydroxylation and O-methylation steps catalyzed by specific classes of enzymes. The precise order of these modifications can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A likely pathway involves the initial hydroxylation of the A-ring, followed by a series of methylation events.

A proposed sequence is as follows:

-

Flavanone 6-Hydroxylase (F6H): Naringenin is hydroxylated at the 6-position of the A-ring to produce 6-hydroxynaringenin. This reaction is typically catalyzed by a cytochrome P450-dependent monooxygenase.

-

Flavonoid O-Methyltransferases (FOMTs): A series of three successive methylation reactions, catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, converts 6-hydroxynaringenin to this compound. The order of methylation at the 5, 7, and 8 positions is dependent on the substrate specificity of the respective FOMTs. A plausible sequence is the methylation of the 5- and 7-hydroxyl groups, followed by the methylation of the 8-hydroxyl group, which may be introduced by a separate hydroxylase or be present from an alternative chalcone precursor. A more direct route would involve sequential methylation of a 5,6,7,8-tetrahydroxyflavanone intermediate.

The overall proposed biosynthetic pathway is visualized in the diagram below.

Quantitative Data on Key Enzymes

Direct kinetic data for the enzymes involved in this compound biosynthesis are not available. However, data from homologous enzymes involved in flavonoid modification provide valuable insights into their catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Flavonoid 6-Hydroxylases

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Chrysosplenium americanum F6H | 3,7,4'-Trimethylquercetin | 5.2 ± 0.6 | 12.8 ± 0.5 | [1] |

| Scutellaria baicalensis CYP82D1 | Apigenin | 1.8 ± 0.2 | 15.6 ± 0.9 | [2] |

Table 2: Representative Kinetic Parameters of Flavonoid O-Methyltransferases (FOMTs)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Perilla frutescens PfOMT3 | Naringenin | 2.56 ± 0.17 | 0.45 ± 0.01 | 1.76 x 105 | [3] |

| Citrus reticulata CrOMT2 | Eriodictyol | 10.4 ± 1.2 | 0.18 ± 0.01 | 1.73 x 104 | [4] |

| Oryza sativa ROMT-9 | Luteolin | 2.8 ± 0.3 | - | - | [5] |

| Zea mays ZmOMT1 | Tricetin | 15 ± 2 | 0.034 | 2.27 x 103 | [6] |

| Hordeum vulgare HvOMT1 | Tricetin | 28 ± 3 | 0.021 | 7.50 x 102 | [6] |

Experimental Protocols

The characterization of the enzymes in the proposed biosynthetic pathway of this compound would involve their identification, heterologous expression, purification, and functional analysis. Below are detailed methodologies for these key experiments, based on established protocols for flavonoid-modifying enzymes.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: RNA-Seq would be performed on tissues of Fissistigma oldhamii that are actively producing this compound.

-

Candidate Gene Identification: The transcriptome would be mined for sequences homologous to known flavonoid 6-hydroxylases (cytochrome P450s of the CYP82 family) and flavonoid O-methyltransferases.

-

Gene Cloning: Full-length cDNAs of candidate genes would be amplified by PCR and cloned into an appropriate expression vector.

Heterologous Expression and Purification of a Flavonoid O-Methyltransferase

-

Expression System: The OMT candidate gene would be subcloned into an E. coli expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.

-

Transformation: The expression vector would be transformed into a suitable E. coli strain, like BL21(DE3).

-

Protein Expression: A single colony would be used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture would be grown to an OD600 of 0.6-0.8, and protein expression induced with IPTG. The culture would then be incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Cells would be harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

-

Purification: The His-tagged protein would be purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purified protein would be desalted and concentrated.

Enzyme Assay for a Flavonoid O-Methyltransferase

-

Reaction Mixture: The standard assay mixture (100 µL) would contain 50 mM Tris-HCl (pH 7.5), 1 mM S-adenosyl-L-methionine (SAM), 100 µM of the flavonoid substrate (e.g., 6-hydroxynaringenin), and the purified enzyme.

-

Incubation: The reaction would be initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction would be stopped by the addition of an equal volume of methanol.

-

HPLC Analysis: The reaction products would be analyzed by reverse-phase HPLC. The separation of substrate and product would be monitored by a photodiode array (PDA) detector. The product would be identified by comparison of its retention time and UV spectrum with an authentic standard (if available) and quantified by integrating the peak area.

Characterization of a Flavonoid 6-Hydroxylase (Cytochrome P450)

-

Expression System: Cytochrome P450 enzymes are membrane-bound and require a cytochrome P450 reductase (CPR) for activity. A common approach is to co-express the P450 and a CPR in a heterologous system like yeast (Saccharomyces cerevisiae) or insect cells.

-

Microsome Preparation: After expression, the cells would be harvested and lysed. The microsomal fraction, containing the membrane-bound P450 and CPR, would be isolated by differential centrifugation.

-

Reconstitution of Activity (for purified enzymes): If the P450 is purified, it needs to be reconstituted in a lipid environment with its redox partner(s). A typical reconstitution mixture includes the purified P450, purified CPR, phospholipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and a detergent (e.g., sodium cholate).

-

Enzyme Assay: The assay mixture would contain the microsomal fraction (or reconstituted enzyme system), the flavonoid substrate (e.g., naringenin), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase). The reaction would be initiated by the addition of NADPH.

-

Product Analysis: The reaction would be stopped, and the products extracted with an organic solvent (e.g., ethyl acetate). The products would then be analyzed by HPLC or LC-MS to identify and quantify the hydroxylated flavonoid.

Visualizations

Experimental Workflow for O-Methyltransferase Characterization

The following diagram illustrates a typical workflow for the identification, expression, purification, and characterization of a candidate flavonoid O-methyltransferase.

Logical Relationship of Enzymes in Flavonoid Biosynthesis

This diagram illustrates the hierarchical and functional relationships between the different classes of enzymes involved in the broader flavonoid biosynthetic pathway.

Conclusion

The biosynthesis of this compound represents a specialized branch of the flavonoid metabolic pathway, characterized by a series of hydroxylation and O-methylation reactions on the flavanone A-ring. While the precise sequence of these modifications awaits empirical validation, the proposed pathway provides a robust framework for future research. The methodologies and comparative data presented in this guide offer a comprehensive resource for the identification and characterization of the enzymes involved, which will be crucial for understanding the complete biosynthetic network and for potential biotechnological applications aimed at the production of this and other bioactive flavonoids.

References

- 1. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isopedicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopedicin, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, primarily as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates the available information and presents generalized experimental protocols relevant to its structural elucidation. Furthermore, a proposed signaling pathway illustrating its mechanism of action as a PDE inhibitor in neutrophils is provided.

Chemical Structure and Properties

This compound is chemically identified as 6-Hydroxy-5,7,8-trimethoxyflavanone. Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone. The core structure consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyranone ring (C).

Systematic IUPAC Name: (2S)-2-(4-hydroxyphenyl)-6,8-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one (Note: The IUPAC name is based on the flavanone backbone; the exact naming can vary, and the provided SMILES notation is a more precise identifier).

Chemical Formula: C₁₈H₁₈O₆

Molecular Weight: 330.33 g/mol

CAS Number: 4431-42-9

SMILES Notation: COC1

Isopedicin: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopedicin is a bioactive flavanone found in select plant species, demonstrating significant anti-inflammatory and antifungal properties.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within these sources, and detailed methodologies for its isolation and quantification. Furthermore, this document outlines the putative biosynthetic pathway of this compound and illustrates its established mechanism of action in modulating inflammatory responses in human neutrophils. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound has been identified and isolated from two primary botanical sources: the plant family Annonaceae and, to a lesser extent, Gesneriaceae.

-

Fissistigma oldhamii (Hemsl.) Merr.: A woody climbing vine from the Annonaceae family, this plant is the most frequently cited source of this compound.[2] Traditionally used in Chinese medicine to treat conditions like rheumatoid arthritis, various parts of the plant have been analyzed for their phytochemical content.[2][3]

-

Didymocarpus pedicellata R.Br.: Also known as the "stone flower," this herb from the Gesneriaceae family is used in traditional Indian medicine (Ayurveda) for renal ailments.[1] It has also been confirmed as a natural source of this compound.

Data on Abundance and Distribution

Quantitative data on the concentration or yield of this compound (e.g., in mg/g of dry weight) from its natural sources is not extensively reported in the available scientific literature. However, semi-quantitative studies on Fissistigma oldhamii have provided insights into its distribution across different parts of the plant.

| Plant Source | Part Analyzed | Presence of this compound | Reference |

| Fissistigma oldhamii | Roots | Present | [2][4] |

| Stems | Present | [2][4] | |

| Leaves | Absent | [2][4] | |

| Fruits | Present | [2][4] | |

| Insect Galls | Present | [2][4] | |

| Didymocarpus pedicellata | Aerial Parts | Present | [1] |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the isolation and quantification of this compound from botanical materials. These are based on standard methodologies for flavonoid analysis and purification.

General Isolation and Purification Workflow

The isolation of this compound typically involves solvent extraction, followed by liquid-liquid partitioning and chromatographic purification.

Protocol for Extraction and Fractionation

-

Preparation of Plant Material: Air-dry the plant material (e.g., stems of F. oldhamii) at room temperature and grind into a coarse powder.

-

Solvent Extraction: Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus.

-

Concentration: Filter the resulting extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound, being a moderately polar flavanone, is expected to concentrate in the ethyl acetate fraction.

-

Fraction Concentration: Evaporate the ethyl acetate solvent under reduced pressure to yield the flavonoid-rich fraction.

Protocol for Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column using a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A common gradient for flavonoids is Hexane-Ethyl Acetate (e.g., starting from 95:5, progressing to 50:50) followed by Ethyl Acetate-Methanol.

-

-

Fraction Monitoring: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254 nm and 366 nm).

-

Final Purification: Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available). Further purify this combined fraction using a Sephadex LH-20 column with methanol as the eluent or via preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Protocol for Quantification by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Elution Program: Start with a high concentration of Solvent A, gradually increasing the proportion of Solvent B over 20-40 minutes.

-

Detection: Monitor the eluate at a wavelength between 280-290 nm, which is typical for the flavanone chromophore.

-

Quantification: Prepare a calibration curve using an isolated and purified this compound standard of known concentrations. Calculate the concentration in the plant extracts by comparing the peak area of the analyte with the standard curve.

Biosynthesis and Signaling Pathways

Putative Biosynthesis Pathway of this compound

This compound is a flavonoid, a class of secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine. While the specific enzymes for the final tailoring steps in Fissistigma or Didymocarpus have not been characterized, a putative pathway can be constructed based on known enzymatic reactions in flavonoid biosynthesis. The core flavanone structure, naringenin, is formed and subsequently undergoes hydroxylation and a series of O-methylations to yield this compound.

Signaling Pathway: Mechanism of Anti-inflammatory Action

In human neutrophils, this compound exerts its anti-inflammatory effects by inhibiting the production of superoxide anions (O₂⁻). This is not achieved by direct scavenging of the radical or inhibiting the NADPH oxidase enzyme complex. Instead, this compound modulates an upstream signaling pathway by inhibiting phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

References

Isopedicin as a Phosphodiesterase Inhibitor: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopedicin, a flavanone isolated from the medicinal herb Fissistigma oldhamii, has been identified as a potent inhibitor of phosphodiesterase (PDE) activity. This document provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action. The primary research indicates that this compound exerts its effects by inhibiting a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, leading to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). This mechanism has been primarily elucidated through studies on human neutrophils, where this compound was shown to inhibit superoxide anion production.

While the foundational mechanism has been outlined, this technical guide also highlights the current gaps in the scientific literature. Specifically, detailed quantitative data on this compound's inhibitory potency against various PDE isoforms and comprehensive experimental protocols for its enzymatic assays are not yet publicly available. This document aims to present the existing knowledge in a structured format and provide generalized experimental frameworks that could be adapted for further investigation of this compound and other potential PDE inhibitors.

Mechanism of Action of this compound

This compound's primary mechanism of action as a PDE inhibitor involves the elevation of intracellular cAMP levels.[1] Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling cascades. By inhibiting a cAMP-specific PDE, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1]

This increase in cAMP activates Protein Kinase A (PKA), a key downstream effector in the cAMP signaling pathway.[1] Activated PKA then phosphorylates various substrate proteins, leading to a cascade of cellular responses. In the context of the key research on this compound, this pathway has been shown to result in the potent inhibition of superoxide anion production in activated human neutrophils.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action in human neutrophils is depicted below. This compound crosses the cell membrane and inhibits a cAMP-specific PDE. This leads to an increase in intracellular cAMP, which in turn activates PKA. Activated PKA is known to phosphorylate and inhibit components of the NADPH oxidase complex, which is responsible for superoxide production. Furthermore, PKA activation has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two mitogen-activated protein kinases (MAPKs) involved in the inflammatory response.[1]

Caption: Proposed signaling pathway of this compound in human neutrophils.

Quantitative Data on this compound's Inhibitory Activity

A comprehensive search of the scientific literature reveals limited quantitative data regarding this compound's direct inhibitory effects on specific phosphodiesterase isoforms. The most relevant study reports a cellular IC50 value for the inhibition of superoxide anion production in human neutrophils.

Table 1: Cellular Inhibitory Activity of this compound

| Biological Effect | Cell Type | Agonist | IC50 (µM) | Reference |

| Inhibition of Superoxide Anion Production | Human Neutrophils | fMLP | 0.34 ± 0.03 | Hwang et al., 2009[1] |

Note: To date, there is no publicly available data on the IC50 or Ki values of this compound against isolated PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5). Such data is crucial for determining the selectivity and potency of this compound as a PDE inhibitor.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound as a PDE inhibitor are not fully described in the available literature. However, this section provides a generalized protocol for a common method used to determine the inhibitory activity of a compound against a specific PDE isoform.

General Protocol for In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a typical fluorescence-based assay for measuring PDE activity and inhibition.

Caption: Generalized workflow for a PDE inhibition assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.

-

Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).

-

Prepare a solution of the purified PDE isoform of interest in the reaction buffer.

-

Prepare a solution of the cAMP substrate (e.g., fluorescein-labeled cAMP).

-

Prepare a stop solution (e.g., a broad-spectrum PDE inhibitor like IBMX or EDTA).

-

Prepare the detection reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add a fixed volume of the PDE enzyme solution to each well of a microplate.

-

Add the serially diluted this compound solutions to the wells. Include control wells with solvent only (no inhibitor) and wells with a known PDE inhibitor as a positive control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution to all wells.

-

Add the detection reagent to all wells and incubate as required.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

The fluorescence signal will be inversely proportional to the amount of cAMP hydrolyzed.

-

Plot the percentage of PDE inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Future Directions and Research Gaps

The initial findings on this compound are promising, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. However, further research is imperative to fully characterize its pharmacological profile. Key areas for future investigation include:

-

PDE Isoform Selectivity: A comprehensive screening of this compound against a panel of all PDE families is necessary to determine its selectivity profile. This will be crucial in predicting its therapeutic potential and potential side effects.

-

Enzymatic Inhibition Kinetics: Detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective PDE inhibitors.

Conclusion

This compound has been identified as a naturally occurring phosphodiesterase inhibitor with a demonstrated cellular effect on inhibiting superoxide production in neutrophils. Its mechanism of action is attributed to the elevation of intracellular cAMP and activation of PKA. While this foundational knowledge is established, the field awaits more in-depth biochemical and pharmacological studies to fully elucidate its therapeutic potential. The lack of quantitative data on its isoform selectivity and direct enzymatic inhibition currently limits a complete understanding of its molecular pharmacology. The experimental frameworks provided in this guide offer a roadmap for future research that will be critical in advancing our knowledge of this compound and its potential applications in drug development.

References

Foundational Research on Isopedicin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has emerged as a compound of significant interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the foundational research into this compound's biological effects, with a focus on its anti-inflammatory properties and underlying molecular mechanisms. While other compounds from Fissistigma oldhamii have demonstrated a range of bioactivities, including cytotoxic effects against cancer cell lines, the primary focus of foundational research on this compound to date has been its role in modulating inflammatory responses.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to support further research and development efforts.

Core Biological Activity: Anti-Inflammatory Effects

The principal established biological activity of this compound is its potent anti-inflammatory action, specifically its ability to inhibit the production of superoxide anions in activated human neutrophils.[1] Neutrophils are key players in the inflammatory response, and their excessive activation can contribute to tissue damage in inflammatory diseases.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a well-defined signaling pathway. The core mechanism involves the inhibition of phosphodiesterase (PDE) activity.[1] By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[1] This activation of the cAMP/PKA pathway is central to the downstream effects of this compound.

Activated PKA subsequently modulates the activity of other signaling molecules, including the reduction of f-Met-Leu-Phe (FMLP)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1] However, this compound does not appear to affect FMLP-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) or calcium mobilization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from foundational studies on this compound's anti-inflammatory activity.

| Parameter | Cell Type | Stimulant | IC50 Value | Reference |

| Superoxide Anion (O₂⁻) Production | Human Neutrophils | f-Met-Leu-Phe (fMLP) | 0.34 ± 0.03 µM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for the key experiments cited in the study of this compound's biological activity.

Superoxide Anion Production Assay (Cytochrome c Reduction Method)

This assay measures the amount of superoxide anion produced by activated neutrophils.[3][4][5][6]

-

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Ferricytochrome c

-

f-Met-Leu-Phe (fMLP) solution (stimulant)

-

This compound solutions of varying concentrations

-

Superoxide dismutase (SOD) as a control

-

96-well microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Isolate human neutrophils from fresh blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend the isolated neutrophils in HBSS.

-

In a 96-well plate, add the neutrophil suspension to each well.

-

Add different concentrations of this compound to the respective wells and pre-incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Add ferricytochrome c to each well.

-

Initiate the reaction by adding fMLP to each well to stimulate the neutrophils. For control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide anions.

-

Immediately begin measuring the change in absorbance at 550 nm over time using a microplate spectrophotometer.

-

The rate of superoxide production is calculated from the change in absorbance, using the extinction coefficient of reduced cytochrome c.

-

The IC50 value is determined by plotting the percentage of inhibition of superoxide production against the concentration of this compound.

-

Phosphodiesterase (PDE) Activity Assay

This assay determines the inhibitory effect of this compound on PDE activity.[7][8][9]

-

Materials:

-

Purified PDE enzyme

-

cAMP (substrate)

-

5'-Nucleotidase

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl buffer)

-

Reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, purified PDE enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the reaction by adding cAMP to each well.

-

Allow the reaction to proceed for a defined period, during which PDE will hydrolyze cAMP to 5'-AMP.

-

Add 5'-nucleotidase to each well to convert the 5'-AMP to adenosine and inorganic phosphate.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

-

The amount of phosphate produced is proportional to the PDE activity. The inhibitory effect of this compound is calculated relative to the control (no inhibitor).

-

Protein Kinase A (PKA) Activity Assay

This assay measures the ability of this compound to increase PKA activity in cells.[10][11][12][13]

-

Materials:

-

Human neutrophils

-

This compound

-

Cell lysis buffer

-

PKA activity assay kit (typically ELISA-based)

-

Microplate reader

-

-

Procedure:

-

Treat human neutrophils with this compound at a specific concentration for a defined time.

-

Lyse the cells using a suitable lysis buffer to obtain cell extracts.

-

Perform the PKA activity assay using a commercial kit according to the manufacturer's instructions. Typically, this involves the following steps:

-

Adding the cell lysates to a microplate pre-coated with a specific PKA substrate.

-

Adding ATP to initiate the phosphorylation of the substrate by active PKA in the lysate.

-

Adding a primary antibody that specifically recognizes the phosphorylated substrate.

-

Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Adding a chromogenic substrate that develops color in proportion to the amount of bound enzyme-conjugated secondary antibody.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The increase in PKA activity in this compound-treated cells is determined by comparing the absorbance values to those of untreated control cells.

-

Broader Context and Future Directions

While the foundational research on this compound has clearly established its anti-inflammatory properties, the biological activities of other phytochemicals from Fissistigma oldhamii suggest a broader therapeutic potential for compounds from this plant. Studies have reported that various alkaloids and other compounds isolated from Fissistigma oldhamii exhibit cytotoxic activities against a range of human cancer cell lines, including HL-60, HeLa, MCF-7, and HepG2.[2][14]

Currently, there is no direct scientific evidence to suggest that this compound itself possesses anti-cancer, pro-apoptotic, or cell cycle-modulating properties. Further research is warranted to investigate whether this compound shares any of the cytotoxic activities observed in other constituents of Fissistigma oldhamii. Future studies could explore the effects of this compound on various cancer cell lines, its potential to induce apoptosis, and its influence on key signaling pathways commonly dysregulated in cancer, such as NF-κB and PI3K/AKT. Such investigations will be crucial in determining the full therapeutic potential of this promising natural product.

References

- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of the electrochemistry of cytochrome c to the measurement of superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 9. PDE Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 10. abcam.com [abcam.com]

- 11. mybiosource.com [mybiosource.com]

- 12. mybiosource.com [mybiosource.com]

- 13. arborassays.com [arborassays.com]

- 14. researchgate.net [researchgate.net]

Isopedicin's potential as an anti-inflammatory agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory activity in preclinical studies. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound's potential as an anti-inflammatory therapeutic agent. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways involved in its anti-inflammatory effects. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.

Natural products have historically been a rich source of new therapeutic compounds. This compound, a flavanone derived from Fissistigma oldhamii, has emerged as a promising candidate. This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis. Scientific investigation into its bioactive components has identified this compound as a potent inhibitor of key inflammatory processes in human neutrophils.

This whitepaper will delve into the specifics of this compound's anti-inflammatory properties, with a focus on its effects on neutrophil activity and the underlying molecular mechanisms.

Quantitative Data on Anti-Inflammatory Activity

The primary quantitative data available for this compound's anti-inflammatory activity comes from a study on its effects on activated human neutrophils. The data is summarized in the table below for clarity and comparative analysis.

| Parameter | Cell Type | Activator | This compound Concentration | Result | Reference |

| Inhibition of Superoxide Anion (O₂⁻) Production | Human Neutrophils | fMLP | IC₅₀: 0.34 ± 0.03 µM | Potent, concentration-dependent inhibition | |

| Superoxide-Scavenging Ability | Cell-free system | N/A | Not specified | No direct scavenging activity | |

| Subcellular NADPH Oxidase Activity | Cell-free system | N/A | Not specified | No alteration in activity | |

| cAMP Formation | Human Neutrophils | fMLP | Not specified | Increased | |

| PKA Activity | Human Neutrophils | fMLP | Not specified | Increased | |

| Phosphodiesterase (PDE) Activity | Not specified | Not specified | Not specified | Inhibited | |

| Adenylate Cyclase Function | Not specified | Not specified | Not specified | Not increased | |

| Phosphorylation of ERK | Human Neutrophils | fMLP | Not specified | Reduced | |

| Phosphorylation of JNK | Human Neutrophils | fMLP | Not specified | Reduced | |

| Phosphorylation of p38 MAPK | Human Neutrophils | fMLP | Not specified | No alteration | |

| Calcium Mobilization | Human Neutrophils | fMLP | Not specified | No alteration |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway in neutrophils. Unlike many anti-inflammatory agents that directly target enzymes like cyclooxygenase or scavenge reactive oxygen species, this compound's mechanism is more nuanced.

The key steps in this compound's mechanism of action are:

-

Inhibition of Phosphodiesterase (PDE): this compound inhibits the activity of PDE, an enzyme responsible for the degradation of cAMP.

-

Elevation of Intracellular cAMP: By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.

-

Activation of Protein Kinase A (PKA): The increased levels of cAMP activate PKA.

-

Downregulation of MAPKs: Activated PKA, in turn, suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key members of the mitogen-activated protein kinase (MAPK) family that are involved in pro-inflammatory signaling.

-

Inhibition of Superoxide Production: The net result of this signaling cascade is a potent inhibition of superoxide anion (O₂⁻) production in activated neutrophils.

Notably, this compound does not affect the phosphorylation of p38 MAPK or calcium mobilization, suggesting a specific mode of action within the complex network of inflammatory signaling.

Figure 1: Proposed signaling pathway of this compound in neutrophils.

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the anti-inflammatory effects of this compound. These are based on the available scientific literature.

Isolation and Purification of this compound

This compound is isolated from the medicinal herb Fissistigma oldhamii. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Neutrophil Isolation

Human neutrophils are isolated from the peripheral blood of healthy donors. A standard protocol for neutrophil isolation typically involves:

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

-

Dextran Sedimentation: The blood is mixed with a dextran solution to sediment the erythrocytes.

-

Ficoll-Hypaque Density Gradient Centrifugation: The leukocyte-rich supernatant is layered over a Ficoll-Hypaque gradient and centrifuged to separate mononuclear cells from polymorphonuclear cells (including neutrophils).

-

Red Blood Cell Lysis: The neutrophil pellet is treated with a hypotonic solution to lyse any remaining red blood cells.

-

Washing and Resuspension: The purified neutrophils are washed and resuspended in a suitable buffer for subsequent experiments.

Superoxide Anion Production Assay

The production of superoxide anion (O₂⁻) by activated neutrophils is a key indicator of the inflammatory response. This can be measured using the ferricytochrome c reduction assay:

-

Neutrophil Preparation: Isolated neutrophils are pre-incubated with this compound at various concentrations.

-

Assay Mixture: The pre-treated neutrophils are mixed with ferricytochrome c and superoxide dismutase (SOD) as a control.

-

Activation: The reaction is initiated by adding a neutrophil activator, such as formyl-methionyl-leucyl-phenylalanine (fMLP).

-

Spectrophotometric Measurement: The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c by O₂⁻, is measured over time using a spectrophotometer.

-

Calculation: The amount of O₂⁻ produced is calculated using the extinction coefficient of reduced cytochrome c.

Figure 2: General workflow for the superoxide anion production assay.

Western Blot Analysis for Signaling Proteins

To investigate the effect of this compound on intracellular signaling pathways, Western blotting is employed:

-

Cell Lysis: Neutrophils, treated with or without this compound and an activator, are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., ERK, JNK, p38).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a unique mechanism of action centered on the inhibition of PDE and subsequent activation of the cAMP/PKA pathway in neutrophils. Its ability to inhibit superoxide production at sub-micromolar concentrations highlights its potential for therapeutic development, particularly for inflammatory conditions characterized by excessive neutrophil activation.

However, the current body of research on this compound is limited. To fully realize its therapeutic potential, further investigations are warranted in the following areas:

-

Broader Anti-Inflammatory Profiling: Studies are needed to evaluate the effects of this compound on other key inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, and leukotrienes, in various cell types (e.g., macrophages, lymphocytes).

-

In Vivo Efficacy: The anti-inflammatory effects of this compound need to be validated in relevant animal models of inflammatory diseases.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design and synthesis of more potent and selective analogs of this compound.

Initial In Vitro Studies of Isopedicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopedicin, a flavanone primarily isolated from the medicinal herbs Fissistigma oldhamii and Didymocarpus pedicellata, has been the subject of initial in vitro investigations. While its potent anti-inflammatory properties have been characterized, a comprehensive understanding of its direct cytotoxic effects on cancer cell lines remains elusive. This technical guide summarizes the current state of knowledge regarding the in vitro bioactivity of this compound, with a focus on its established mechanism of action in neutrophils. Due to a lack of published data, this document cannot provide quantitative cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines or detail its direct apoptotic signaling pathways in neoplastic cells. However, to provide a broader context, cytotoxic data for other compounds isolated from Fissistigma oldhamii is presented. This guide aims to provide a foundation for future research into the potential anticancer applications of this compound.

Introduction

This compound is a flavonoid that has been identified as a bioactive component of traditional medicinal plants.[1][2] Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] Initial studies on this compound have primarily focused on its significant anti-inflammatory capabilities.[4] This document collates the available in vitro data to provide a clear and concise overview for researchers interested in the further development of this compound as a potential therapeutic agent.

Quantitative Data Presentation

As of the latest literature review, there is no publicly available quantitative data detailing the cytotoxic effects (IC50 values) of isolated this compound on specific cancer cell lines.

However, studies on other compounds isolated from Fissistigma oldhamii have demonstrated cytotoxic activity, suggesting the potential for anticancer compounds within this plant genus. The following table summarizes these findings to provide a contextual framework.

Table 1: In Vitro Cytotoxicity of Compounds Isolated from Fissistigma oldhamii

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (R)-1,2-methylenedioxy-3,9-dimethoxy-11-hydroxy-N-carbamoyl-noraporphine | HL-60 | 8.4 | [5][6] |

| HELA | 5.2 | [5][6] | |

| 3,10,11-trimethoxy-1,2-methylenedioxy-7-oxoaporphine | MCF-7 | 3.7 | [5][6] |

| 4',5'-dimethoxy-2'-hydroxy-3',6'-quinodihydrochalcone | HEPG2 | 10.8 | [5][6] |

Disclaimer: The data presented in this table is for compounds other than this compound and is intended for contextual purposes only.

Experimental Protocols

The following section details the key experimental protocols used in the primary study characterizing the anti-inflammatory mechanism of this compound in human neutrophils.[4]

Inhibition of Superoxide Anion (O₂⁻) Production

-

Cell Type: Human neutrophils.

-

Activation: Cells were activated with formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP).

-

Assay: Superoxide anion production was measured.

-

Results: this compound was found to potently and concentration-dependently inhibit O₂⁻ production with an IC50 value of 0.34 ± 0.03 µM.[4]

cAMP and PKA Activity Measurement

-

Methodology: Intracellular cyclic adenosine monophosphate (cAMP) formation and protein kinase A (PKA) activity were measured in FMLP-activated human neutrophils.

-

Findings: this compound was observed to increase both cAMP formation and PKA activity.[4]

Phosphodiesterase (PDE) Activity Assay

-

Objective: To determine the effect of this compound on PDE activity.

-

Procedure: The assay was conducted to measure the enzymatic activity of phosphodiesterase.

Visualization of Signaling Pathways

The following diagrams illustrate the known signaling pathway for this compound's anti-inflammatory action in neutrophils and a general experimental workflow for cytotoxicity testing.

References

- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 3. gesneriads.info [gesneriads.info]

- 4. Potent inhibition of superoxide anion production in activated human neutrophils by this compound, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Identification of Isopedicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

Figure 1: Chemical Structure of Isopedicin

References

Unveiling Isopedicin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its primary therapeutic target, phosphodiesterase (PDE), and the downstream signaling pathways it modulates. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the molecular interactions to facilitate further research and drug development efforts.

Core Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism underlying the biological activity of this compound is the inhibition of phosphodiesterase (PDE), a crucial enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation sets off a cascade of downstream signaling events that ultimately result in the potent suppression of inflammatory responses, particularly in neutrophils.[1]

Impact on Neutrophil Function

Activated neutrophils are key players in the inflammatory process, releasing reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and proteolytic enzymes like elastase. This compound has been demonstrated to be a potent inhibitor of superoxide anion production in formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-activated human neutrophils.[1] This inhibitory effect is a direct consequence of the elevated cAMP levels and subsequent PKA activation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's bioactivity.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (Superoxide Anion Production) | 0.34 ± 0.03 µM | fMLP-activated human neutrophils | [1] |

| cAMP Elevation | Concentration-dependent increase | fMLP-activated human neutrophils | [1] |

| PKA Activity | Concentration-dependent increase | fMLP-activated human neutrophils | [1] |

Signaling Pathways Modulated by this compound

The elevation of cAMP and activation of PKA by this compound directly influence several downstream signaling pathways implicated in inflammation.

cAMP/PKA Signaling Pathway

The central signaling pathway engaged by this compound is the cAMP/PKA pathway. The following diagram illustrates the sequence of events following PDE inhibition by this compound.

MAPK Pathway Inhibition

This compound has been shown to reduce the fMLP-induced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) pathway.[1] This inhibition is reversed by a PKA inhibitor, indicating that the effect is downstream of PKA activation. In contrast, this compound does not affect the phosphorylation of p38 MAPK.[1]

Potential Therapeutic Applications

The potent anti-inflammatory properties of this compound, particularly its ability to suppress neutrophil activity, suggest its therapeutic potential in a range of inflammatory conditions.

-

Rheumatoid Arthritis and Other Inflammatory Arthritides: The traditional use of Fissistigma oldhamii for treating rheumatoid arthritis aligns with the observed mechanism of this compound.

-

Chronic Obstructive Pulmonary Disease (COPD): Neutrophilic inflammation is a hallmark of COPD, and PDE4 inhibitors are an established therapy. This compound's PDE inhibitory action makes it a candidate for further investigation in this context.

-

Ischemia-Reperfusion Injury: Neutrophil-mediated oxidative stress is a key contributor to tissue damage during ischemia-reperfusion. The ability of this compound to inhibit superoxide production could be protective in this setting.

-

Dermatological Inflammatory Conditions: Conditions such as psoriasis and atopic dermatitis involve significant neutrophil infiltration and activation.

Further research is warranted to explore the efficacy and safety of this compound in these and other inflammatory disease models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Superoxide Anion Production Assay

-

Objective: To quantify the inhibitory effect of this compound on superoxide anion generation in activated neutrophils.

-

Cell Preparation: Human neutrophils are isolated from venous blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.

-

Assay Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Procedure:

-

Neutrophils (e.g., 6 x 10⁵ cells/ml) are incubated in a suitable buffer (e.g., Hanks' balanced salt solution with Ca²⁺) with ferricytochrome c (e.g., 0.5 mg/ml) and Ca²⁺ (e.g., 1 mM).

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Neutrophils are stimulated with fMLP (e.g., 100 nM) to induce superoxide production.

-

The change in absorbance at 550 nm is measured continuously using a spectrophotometer.

-

The IC₅₀ value is calculated from the concentration-response curve.

-

cAMP Measurement

-

Objective: To determine the effect of this compound on intracellular cAMP levels.

-

Procedure:

-

Neutrophils are pre-incubated with this compound or vehicle.

-

Cells are stimulated with fMLP.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Western Blot Analysis for MAPK Phosphorylation

-

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAPK.

-

Procedure:

-

Neutrophils are treated with this compound and/or fMLP.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPK.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Future Directions and Conclusion

This compound presents a compelling profile as a potent anti-inflammatory agent with a well-defined mechanism of action centered on PDE inhibition. The current body of research provides a strong foundation for its further development as a therapeutic candidate. Future research should focus on:

-

Determining the PDE subtype selectivity of this compound: Understanding which specific PDE isoenzymes are targeted will provide a more refined picture of its therapeutic window and potential side effects.

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of inflammatory diseases is a critical next step.

-

Pharmacokinetic and toxicological profiling: Comprehensive studies are needed to assess the absorption, distribution, metabolism, excretion, and safety of this compound.

-

Exploration of other potential targets: While PDE inhibition is the primary mechanism identified, further studies could uncover additional molecular targets that contribute to its overall biological activity.

References

Isopedicin's Impact on Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopedicin, a flavanone derived from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated significant effects on intracellular cyclic AMP (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a phosphodiesterase (PDE) inhibitor and the subsequent activation of the cAMP/PKA signaling pathway. This document summarizes the available quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Cyclic AMP is a ubiquitous second messenger involved in a myriad of physiological processes, including inflammation, neurotransmission, and metabolism. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. Consequently, the modulation of PDE activity presents a compelling therapeutic target for a range of diseases.

This compound has emerged as a potent modulator of cAMP signaling. Research has indicated that this compound elevates intracellular cAMP levels, not by stimulating its production, but by preventing its degradation through the inhibition of PDE activity. This guide delves into the specifics of this mechanism, providing the scientific community with a comprehensive resource on the effects of this compound on cAMP signaling.

Mechanism of Action: Inhibition of Phosphodiesterase

The primary mechanism by which this compound elevates cAMP levels is through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, studies have shown that this compound acts as a cAMP-specific PDE inhibitor. By blocking the catalytic activity of these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.

Signaling Pathway

The inhibition of PDE by this compound initiates a well-defined signaling cascade. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), a key downstream effector of cAMP. Activated PKA then phosphorylates a variety of substrate proteins, triggering a cascade of cellular responses.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative findings from research investigating the impact of this compound on cAMP levels and subsequent cellular events.

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| cAMP Formation | fMLP-activated human neutrophils | This compound | 1 µM | Significant increase in cAMP levels | [1] |

| This compound | 10 µM | Further significant increase in cAMP levels | [1] | ||

| PKA Activity | fMLP-activated human neutrophils | This compound | 1 µM | Significant increase in PKA activity | [1] |

| This compound | 10 µM | Further significant increase in PKA activity | [1] | ||

| Superoxide Anion (O₂⁻) Production | fMLP-activated human neutrophils | This compound | 0.1 - 10 µM | Concentration-dependent inhibition | [1] |

| This compound | IC₅₀ = 0.34 ± 0.03 µM | Potent inhibition | [1] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the effects of this compound on cAMP signaling.

Cell Culture and Treatment

-

Cell Line: Human neutrophils were isolated from the venous blood of healthy adult volunteers.

-

Activation: Neutrophils were activated with formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).

-

This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) and added to the cell suspension at various concentrations. The final concentration of DMSO was kept below 0.1% to avoid solvent-induced effects.

Measurement of Cyclic AMP Levels

The intracellular accumulation of cAMP was quantified using a competitive enzyme immunoassay (EIA) kit.

References

In-depth Technical Guide: Early-Stage Research on Isopedicin Pharmacokinetics

A comprehensive review of available preclinical data on the absorption, distribution, metabolism, and excretion of Isopedicin.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available early-stage research. The pharmacokinetics of this compound in humans may differ significantly.

Introduction to this compound and its Pharmacokinetic Profile

This compound is a novel compound that has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its development as a therapeutic agent. Early-stage research, primarily from in silico and in vitro studies, provides the initial characterization of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide synthesizes the available data to offer a comprehensive overview for researchers and drug development professionals.

Absorption

The absorption of a drug determines its entry into the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal (GI) tract.

In Silico Predictions